Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate
Description
Historical Development of Chlorinated Pyridine Derivatives
The exploration of pyridine derivatives began in the mid-19th century with Thomas Anderson’s isolation of pyridine from bone oil. Early investigations into pyridine’s reactivity revealed its unique electronic structure, characterized by a nitrogen atom embedded within an aromatic ring. This structure renders pyridine less electron-rich than benzene, complicating electrophilic substitution reactions but enabling nucleophilic attacks at specific positions.
Chlorinated pyridine derivatives emerged as critical targets due to their utility in pharmaceuticals, agrochemicals, and materials science. The first systematic studies on pyridine chlorination date to the early 20th century. For instance, Wibaut and Nicolay demonstrated that gas-phase chlorination of pyridine at 270°C predominantly yields 2-chloropyridine, with minor amounts of 2,6-dichloropyridine. At higher temperatures (400°C), 2,6-dichloropyridine becomes the major product, highlighting temperature-dependent regioselectivity. Industrial processes later optimized these reactions; a 1960s patent detailed the synthesis of 2-chloropyridine via gaseous pyridine and chlorine in the presence of carbon tetrachloride at 350–400°C, achieving yields up to 82%. These advancements underscored the interplay between reaction conditions (temperature, solvent, and catalysts) and substitution patterns.
The development of chlorinated pyridines was further propelled by the discovery of directing effects. Electron-withdrawing groups, such as chlorine, stabilize negative charges in transition states, favoring nucleophilic substitutions at the 2- and 4-positions. This principle enabled targeted syntheses of polysubstituted pyridines, including 2-chloro-3-methylpyridine precursors essential for compounds like ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate.
Table 1: Milestones in Chlorinated Pyridine Synthesis
| Year | Discovery/Innovation | Key Contributors | Significance |
|---|---|---|---|
| 1849 | Isolation of pyridine | Thomas Anderson | Foundation for heterocyclic chemistry |
| 1924 | Chichibabin reaction for pyridine amination | Aleksei Chichibabin | Enabled synthesis of 2-aminopyridine derivatives |
| 1939 | Temperature-dependent chlorination of pyridine | Wibaut and Nicolay | Established regioselectivity principles |
| 1963 | Industrial 2-chloropyridine synthesis | Multiple patent holders | Scalable production for agrochemical applications |
Significance of this compound in Chemical Sciences
This compound exemplifies the strategic integration of substituents to modulate reactivity and biological activity. The 2-chloro group enhances electrophilicity at the 4-position, facilitating nucleophilic additions or cross-coupling reactions. Concurrently, the 3-methyl group introduces steric hindrance, directing subsequent modifications to specific sites. The ethyl ester moiety improves solubility in organic solvents, making the compound a versatile intermediate in multistep syntheses.
In pharmaceuticals, this scaffold serves as a precursor to kinase inhibitors and antimicrobial agents. For example, pyridine acetates are pivotal in constructing fused heterocycles via cyclocondensation reactions. In agrochemistry, the compound’s chlorine and methyl groups enhance lipophilicity, improving penetration into plant tissues for pest control applications. Recent studies have also explored its role in metal-organic frameworks (MOFs), where the pyridine nitrogen coordinates to metal centers, enabling applications in catalysis and gas storage.
Current Research Landscape and Knowledge Gaps
Contemporary research on this compound focuses on three areas: (1) green synthesis methodologies, (2) mechanistic insights into chlorination, and (3) novel applications in materials science.
Green Synthesis: Traditional chlorination methods rely on hazardous reagents like gaseous chlorine. Recent advances employ hypervalent iodine compounds, such as PhICl₂, which act as chlorine donors in the presence of pyridine ligands. Single-crystal X-ray analyses reveal that pyridine forms halogen-bonded complexes with PhICl₂, challenging earlier assumptions about cation formation. These findings open avenues for safer, solvent-free protocols.
Mechanistic Insights: The role of pyridine N-oxide in facilitating electrophilic substitutions remains underexplored. Pyridine N-oxide derivatives exhibit enhanced reactivity at the 2- and 4-positions due to increased electron density at these sites. Computational studies could clarify how N-oxide formation impacts the energetics of chlorination and methylation steps in synthesizing this compound.
Materials Science: Pyridine chloronium cations, recently characterized via X-ray crystallography, demonstrate strong oxidative potential. These species could serve as novel chlorinating agents or precursors to ionic liquids. However, their stability under industrial conditions remains unverified, representing a critical knowledge gap.
Table 2: Emerging Research Directions
| Research Area | Key Questions | Potential Impact |
|---|---|---|
| Catalytic chlorination | Can transition-metal catalysts reduce chlorine waste in pyridine chlorination? | Sustainable production of chlorinated pyridines |
| Mechanistic studies | How do solvent effects influence regioselectivity in pyridine substitutions? | Rational design of derivatives with tailored reactivity |
| MOF engineering | Can this compound enhance MOF porosity? | Advanced materials for carbon capture |
Properties
IUPAC Name |
ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWTZOKIHZDDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=NC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-chloro-3-methylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-(2-chloro-3-methylpyridin-4-yl)acetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate has been explored for its potential as an intermediate in the synthesis of biologically active compounds.
- Synthesis of Bioactive Molecules : This compound can serve as a precursor for synthesizing various pharmaceuticals, particularly those targeting neurological disorders. For instance, derivatives of this compound have been shown to exhibit activity against ionotropic receptors, which are crucial in neurotransmission processes .
- Antimicrobial and Antiviral Activity : Research indicates that derivatives of this compound possess antimicrobial properties. In vitro studies have demonstrated efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Additionally, some derivatives have shown antiviral activity against HIV-1 .
Agrochemical Applications
This compound is also being investigated for its potential use in agrochemicals.
- Pesticide Development : The compound's structural characteristics make it suitable for developing new pesticides. Its ability to interact with biological systems can be harnessed to create effective crop protection agents that target specific pests while minimizing environmental impact .
Material Science
The compound's reactivity can be exploited in material science for the development of new materials.
- Polymer Synthesis : this compound can be utilized in the synthesis of polymers with tailored properties. Its functional groups allow for copolymerization with other monomers, leading to materials with enhanced mechanical and thermal properties .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chlorine in the target compound enhances electrophilicity, whereas methyl groups provide steric hindrance. In contrast, amino groups (e.g., ) increase polarity and solubility.
- Polymorphism : Imidazo-triazine analogs () demonstrate how structural flexibility (ketimine vs. enamine forms) affects physicochemical properties.
Physicochemical Properties
Crystallographic and Computational Insights
- Crystal Packing : Benzofuran analogs () are stabilized by aromatic interactions (3.814 Å centroid distances) and hydrogen bonds, resolved using SHELX software .
- 3D-QSAR Models : Imidazole derivatives () utilize computational methods to predict bioactivity, suggesting substituent positions critical for efficacy.
Biological Activity
Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and applications based on current research findings.
This compound can be synthesized through various methods, typically involving the chlorination of 3-methylpyridine followed by esterification. The general synthetic route includes:
- Chlorination : The starting material, 3-methylpyridine, is chlorinated to introduce the chloro substituent.
- Esterification : The chlorinated pyridine is then reacted with ethyl acetate in the presence of a base to form the desired ester.
The molecular formula for this compound is , with a molecular weight of approximately 183.66 g/mol.
2.1 Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal properties:
- Antibacterial Activity : In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substitutions often exhibit enhanced antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from to mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also shown antifungal efficacy, particularly against strains such as Candida albicans. MIC values for effective compounds ranged from to µM .
The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to cell death.
- Receptor Interaction : It may also act on receptors associated with inflammatory responses, potentially modulating immune responses .
3. Case Studies and Research Findings
Several studies have explored the biological implications of pyridine derivatives:
- Study on Antimicrobial Activity : A comprehensive evaluation of various pyridine derivatives demonstrated that those with electron-withdrawing groups (like chlorine) exhibited enhanced antimicrobial activity compared to their non-substituted counterparts .
- Clinical Relevance : In preclinical studies, compounds similar to this compound have shown promise in treating infections resistant to conventional antibiotics, highlighting their potential in addressing public health challenges .
4. Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC µM) |
|---|---|---|---|
| This compound | C10H12ClN | 0.0039 - 0.025 | 16.69 - 78.23 |
| Ethyl 2-(bromo-3-methylpyridin-4-YL)acetate | C10H12BrN | 0.0195 - 0.039 | Not specified |
| Ethyl 2-(4-chloro-3-methylphenoxy)acetate | C10H12ClO3 | Not specified | Not specified |
5. Conclusion
This compound represents a promising candidate in the field of medicinal chemistry due to its significant antimicrobial properties and potential therapeutic applications. Ongoing research into its mechanisms and effects will further elucidate its role in combating bacterial and fungal infections.
Future studies should focus on optimizing its synthesis and exploring its efficacy in clinical settings, particularly against resistant strains of pathogens.
Q & A
Q. What are the established synthetic methodologies for Ethyl 2-(2-chloro-3-methylpyridin-4-YL)acetate?
The compound is typically synthesized via esterification or coupling reactions. For example, similar pyridine derivatives are synthesized using nucleophilic substitution or condensation reactions under anhydrous conditions. Key steps include protecting group strategies for reactive sites (e.g., hydroxyl or amino groups) and purification via column chromatography or recrystallization. Analytical validation using GC-MS (to confirm purity) and NMR (to verify regiochemistry) is critical .
Q. Which analytical techniques are essential for characterizing this compound?
- GC-MS : Used to confirm molecular weight and detect impurities in crude extracts .
- X-ray crystallography : Resolves molecular conformation and crystallographic parameters. SHELX programs (e.g., SHELXT) automate structure determination from single-crystal data .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry, while 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns .
Q. How is X-ray crystallography applied to validate the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELXT automates space-group determination and initial structural modeling, while SHELXL refines atomic coordinates and thermal parameters. For pyridine derivatives, hydrogen bonding and π-stacking interactions are analyzed to confirm packing stability .
Advanced Research Questions
Q. How can researchers address discrepancies between experimental and computational spectroscopic data?
Cross-validation using multiple techniques is essential. For instance, if experimental NMR shifts conflict with Gaussian-approximation (GA) predictions, re-examine solvent effects, tautomerism, or dynamic processes. Computational models (DFT or molecular dynamics) can simulate spectra under varying conditions to identify outliers .
Q. What strategies optimize reaction conditions for high-yield synthesis of this compound?
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Temperature control : Low temperatures (−20°C to 0°C) minimize side reactions in esterification steps .
Q. What precautions are necessary to handle the hygroscopic nature of this compound during storage?
Store under inert atmosphere (argon or nitrogen) in airtight containers. Pre-dry solvents and glassware to prevent hydrolysis. For long-term storage, maintain temperatures at −20°C, as demonstrated for analogous esters .
Q. How can computational tools elucidate structure-activity relationships (SAR) for derivatives of this compound?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. For pyridine-based analogs, substituent effects (e.g., chloro vs. methyl groups) are modeled to assess steric/electronic impacts on bioactivity. In-silico libraries (PubChem, ChemIDplus) provide reference data for validation .
Q. How to validate molecular conformation discrepancies between crystallographic and solution-phase data?
Compare SCXRD-derived torsion angles with NOESY NMR data. For flexible moieties (e.g., ester groups), dynamic NMR or variable-temperature studies reveal conformational equilibria. SHELXL refinement can adjust thermal parameters to account for disorder in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
